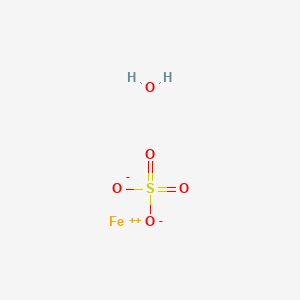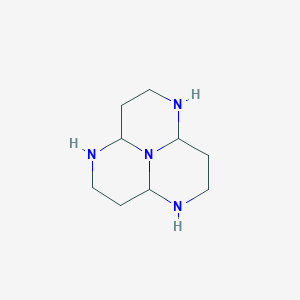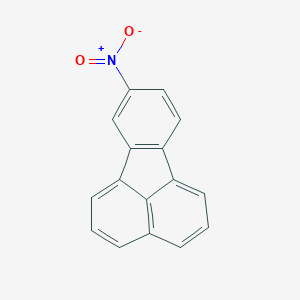
8-Nitrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied due to its potential applications in various scientific fields. It is a yellow, crystalline solid that is soluble in organic solvents and is known for its high toxicity.
Wirkmechanismus
The mechanism of action of 8-Nitrofluoranthene is not fully understood. However, it is believed to interact with DNA and cause damage, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of 8-Nitrofluoranthenes, leading to the accumulation of toxic metabolites.
Biochemische Und Physiologische Effekte
8-Nitrofluoranthene has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of 8-Nitrofluoranthenes, leading to the accumulation of toxic metabolites. Additionally, it has been shown to have immunotoxic effects, leading to the suppression of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Nitrofluoranthene in lab experiments is its high toxicity, which allows for the study of its effects on cells and organisms. However, its toxicity also poses a limitation, as it can be difficult to work with and requires careful handling. Additionally, it is important to note that the effects of 8-Nitrofluoranthene may vary depending on the specific experimental conditions and cell or organism being studied.
Zukünftige Richtungen
There are several future directions for the study of 8-Nitrofluoranthene. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the study of its effects on different cell types and organisms, as well as its potential use as a diagnostic tool for the detection of DNA damage. Additionally, further research is needed to fully understand the mechanisms underlying its toxicity and its potential impact on human health and the environment.
Conclusion:
In conclusion, 8-Nitrofluoranthene is a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and impact on human health and the environment.
Synthesemethoden
The synthesis of 8-Nitrofluoranthene can be achieved through several methods, including the oxidation of fluoranthene, the nitration of fluoranthene, and the nitration of 8-aminofluoranthene. The most common method involves the oxidation of fluoranthene using potassium permanganate, followed by the nitration of the resulting product using nitric acid and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
8-Nitrofluoranthene has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of DNA damage and as a model compound for the study of 8-Nitrofluoranthene metabolism. It has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
13177-32-7 |
|---|---|
Produktname |
8-Nitrofluoranthene |
Molekularformel |
C16H9NO2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
8-nitrofluoranthene |
InChI |
InChI=1S/C16H9NO2/c18-17(19)11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H |
InChI-Schlüssel |
CTBYAQPHRFINGO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)[N+](=O)[O-] |
Andere CAS-Nummern |
13177-32-7 |
Synonyme |
8-nitrofluoranthene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



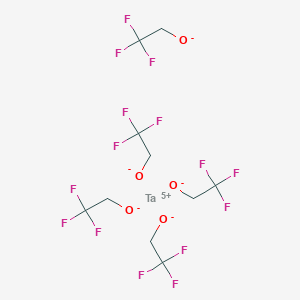
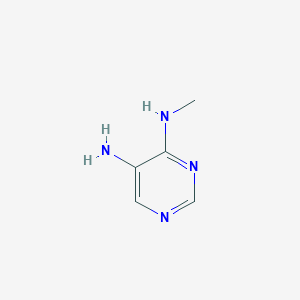
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
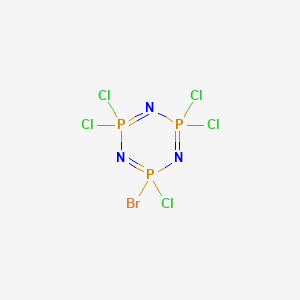
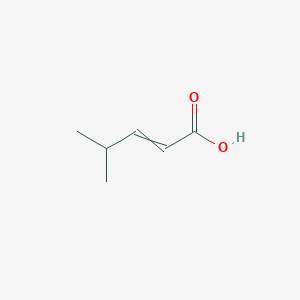
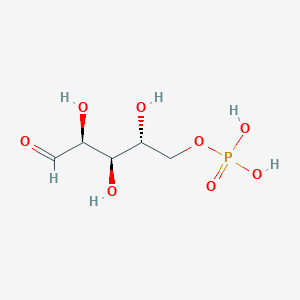
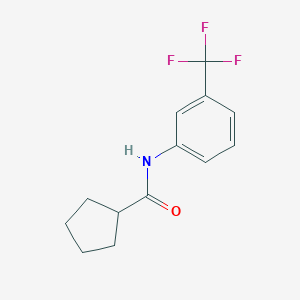
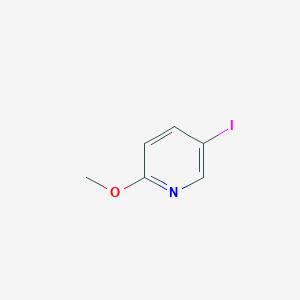

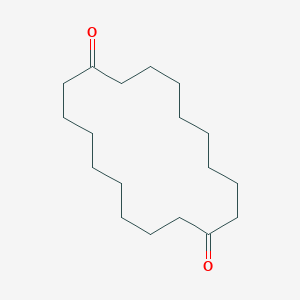
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)

